
4-(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)-2-butanone semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)-2-butanone semicarbazone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as IPCB-SC and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of IPCB-SC is not yet fully understood. However, it has been suggested that IPCB-SC may inhibit tumor growth by inducing apoptosis in cancer cells. IPCB-SC may also inhibit fungal growth by disrupting the fungal cell wall. Additionally, IPCB-SC may bind to metal ions and change their electronic properties, allowing for their detection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IPCB-SC have been studied in vitro and in vivo. It has been found to exhibit low toxicity and has been shown to be well-tolerated in animal models. IPCB-SC has also been shown to inhibit tumor growth in animal models. Additionally, IPCB-SC has been shown to inhibit fungal growth in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of IPCB-SC is its potential use as an antitumor and antifungal agent. IPCB-SC also has potential use as a chelating agent in metal ion detection. However, one limitation of IPCB-SC is its limited solubility in aqueous solutions, which may impact its use in certain experiments.
Orientations Futures
There are several future directions for IPCB-SC research. One direction is to further investigate its potential use as an antitumor and antifungal agent. Another direction is to study its potential use as a chelating agent in metal ion detection. Additionally, further research is needed to fully understand the mechanism of action of IPCB-SC.
Méthodes De Synthèse
The synthesis of IPCB-SC can be achieved using various methods. One of the methods involves the reaction of isoprene, acetone, and cyclopentadiene to form IPCB, which is then reacted with semicarbazide to form IPCB-SC. Another method involves the reaction of isoprene, acetone, and 2-methylcyclopentadiene to form IPCB, which is then reacted with semicarbazide to form IPCB-SC.
Applications De Recherche Scientifique
IPCB-SC has been studied for its potential applications in scientific research. It has been found to exhibit antitumor activity and has been studied for its potential use in cancer treatment. IPCB-SC has also been studied for its potential use as an antifungal agent. Additionally, IPCB-SC has been studied for its potential use as a chelating agent in metal ion detection.
Propriétés
IUPAC Name |
[(E)-4-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)butan-2-ylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-9(2)12-7-5-10(3)13(12)8-6-11(4)16-17-14(15)18/h12H,1,5-8H2,2-4H3,(H3,15,17,18)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEXIIDWHBFOPU-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC1)C(=C)C)CCC(=NNC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC1)C(=C)C)CC/C(=N/NC(=O)N)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

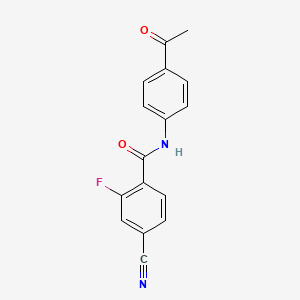
![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)
![2-[4-(2,5-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5817127.png)
![ethyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5817139.png)
![3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5817143.png)
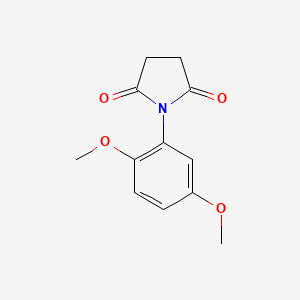
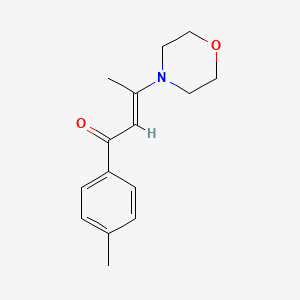
![N-[(benzylamino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B5817178.png)

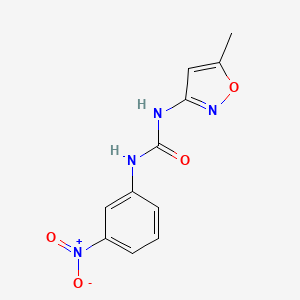
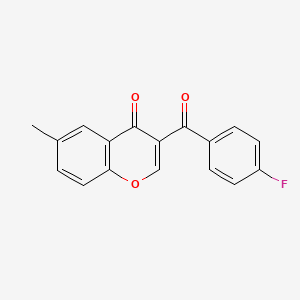
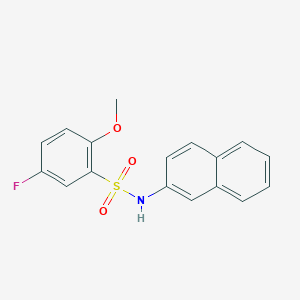
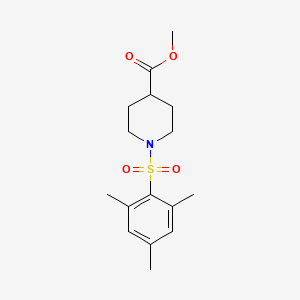
![N-[4-(ethylthio)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5817220.png)